
4-quinolin-8-ylbenzoic Acid
Overview
Description
4-Quinolin-8-ylbenzoic acid is an organic compound with the molecular formula C16H11NO2. It is a member of the quinoline family, which is a class of heterocyclic compounds containing a nitrogen atom within a fused ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-quinolin-8-ylbenzoic acid typically involves the condensation of quinoline derivatives with benzoic acid derivatives. One common method is the Pfitzinger reaction, which involves the reaction of isatins with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid . This intermediate can then be further functionalized to produce this compound.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce environmental impact. Techniques such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are employed to achieve these goals .
Chemical Reactions Analysis
Gould–Jacobs Reaction Adaptations
While primarily used for quinolin-4-ones, the Gould–Jacobs reaction framework has been adapted for synthesizing quinoline-benzoic acid hybrids. The reaction involves:
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Condensation of aniline derivatives with ethoxymethylidene malonates.
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Cyclization under high temperatures (>250°C) to form the quinoline backbone .
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Post-synthetic modification of the carboxylic acid group via hydrolysis or decarboxylation .
Example :
Reaction of 8-hydroxyquinoline with diethyl ethoxymethylidenedimalonate under reflux yields intermediates that are cyclized and hydrolyzed to 4-[(Quinolin-8-yl)oxy]benzoic acid .
Camps Cyclization
Camps’ method enables cyclization of N-(2-acylaryl)amides to form quinolin-4-ones. For benzoic acid derivatives:
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Base-catalyzed aldol condensation of N-(2-acylaryl)amides generates enolate intermediates.
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Subsequent cyclization and elimination yield 4-[(Quinolin-8-yl)oxy]benzoic acid derivatives .
Key Conditions :
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Yields vary based on substituent electronic effects.
Carboxylic Acid Transformations
The benzoic acid group undergoes typical carboxylic acid reactions:
Quinoline Ring Modifications
The quinoline moiety participates in electrophilic substitution and coordination:
Electrophilic Sulfonation
Metal Coordination
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The nitrogen in quinoline and oxygen in the ether bond chelate metal ions (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>), forming stable complexes .
Palladium-Catalyzed Hydroamination
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N-(Quinolin-8-yl)acrylamide derivatives undergo α-addition with 2-pyridones under Pd catalysis:
Nickel-Catalyzed Cross-Coupling
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Benzylic zinc reagents react with tosyl esters of 4-[(Quinolin-8-yl)oxy]benzoic acid to form alkylated derivatives :
Sulfonamide and Carbamate Derivatives
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Sulfonamides : Used in antimicrobial agents (MIC: 1 × 10<sup>−6</sup>–1 × 10<sup>−4</sup> mg/mL) .
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Carbamates : Exhibit cholinesterase inhibition (IC<sub>50</sub>: 8.80–26.50 µM) .
Anticancer Activity
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Derivatives with phosphonate groups show cytotoxicity against Huh7 and Eca109 cell lines (IC<sub>50</sub>: 2.26–7.46 µmol/L) .
Key Reaction Mechanisms
Scientific Research Applications
4-Quinolin-8-ylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-quinolin-8-ylbenzoic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other quinoline-based compounds, which stabilize enzyme-DNA complexes and induce double-strand breaks in DNA .
Comparison with Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring.
Quinoline-4-carboxylic acid: Similar structure but with a carboxyl group at the 4-position.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position.
Uniqueness: 4-Quinolin-8-ylbenzoic acid is unique due to the presence of both a quinoline ring and a benzoic acid moiety, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications and interactions compared to simpler quinoline derivatives .
Biological Activity
4-Quinolin-8-ylbenzoic acid, a compound derived from the quinoline family, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including structure-activity relationships (SAR), biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a quinoline moiety linked to a benzoic acid group. This structural configuration is pivotal in determining its biological activity. The compound's molecular formula is , with a molecular weight of approximately 221.25 g/mol.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound, particularly against influenza viruses. A study demonstrated that derivatives of this compound exhibited significant anti-influenza virus activity, with an effective concentration (EC50) of approximately 11.38 µM against the H1N1 strain. The compound's mechanism involves interaction with the viral ribonucleoprotein complex, inhibiting RNA polymerase activity, which is crucial for viral replication .
Table 1: Antiviral Activity of this compound Derivatives
Compound | Virus Strain | EC50 (µM) | IC50 (µM) | Inhibition Rate (%) |
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G07 | H1N1 | 11.38 ± 1.89 | 0.23 ± 0.15 | 80.65 at 100 µM |
G01 | H3N2 | 10.1 ± 1.66 | N/A | N/A |
G02 | Influenza B | 10.04 ± 1.90 | N/A | N/A |
Antimicrobial Activity
The antimicrobial potential of quinoline derivatives, including this compound, has been extensively studied. Compounds in this class have shown efficacy against various bacterial and fungal strains. For instance, derivatives containing electron-withdrawing groups on the anilide ring exhibited enhanced antibacterial properties against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Quinoline Derivatives
Compound | Pathogen | Inhibition Zone (mm) |
---|---|---|
R = 3-NO2 | Pseudomonas aeruginosa | 22 |
R = 4-CH3Ph | Klebsiella pneumoniae | 25 |
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely related to its chemical structure. Modifications at various positions on the quinoline and benzoic acid rings can significantly influence potency and selectivity:
- Electron-Withdrawing Groups : The presence of nitro or halogen substituents enhances lipophilicity and biological activity.
- Hydrophobic Interactions : The hydrophobic nature of the quinoline ring contributes to better membrane penetration and increased bioavailability.
Research indicates that increasing lipophilicity correlates positively with antiviral and antibacterial activities, suggesting that careful structural modifications can yield more potent derivatives .
Case Studies
- Anti-influenza Activity : A study focused on the synthesis and evaluation of various quinoline derivatives showed that compounds with specific substitutions demonstrated significant antiviral effects against multiple strains of influenza, emphasizing the importance of structural optimization in drug design .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties of quinoline derivatives revealed that certain modifications led to enhanced inhibition against drug-resistant bacterial strains, highlighting their potential as novel therapeutic agents .
Properties
IUPAC Name |
4-quinolin-8-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVGZDKFCXKGQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)C(=O)O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400538 | |
Record name | 4-quinolin-8-ylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216059-95-9 | |
Record name | 4-(8-Quinolinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216059-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-quinolin-8-ylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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